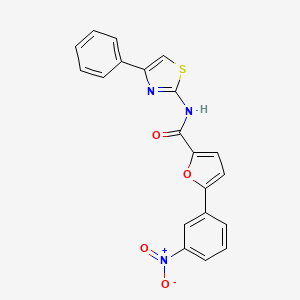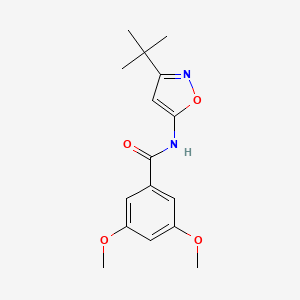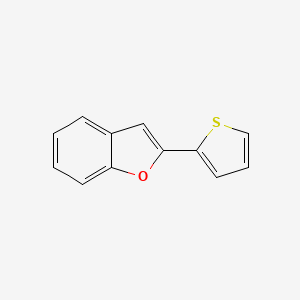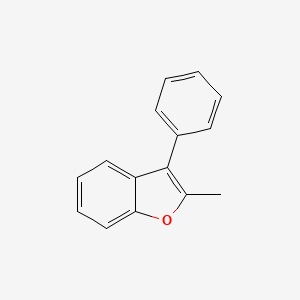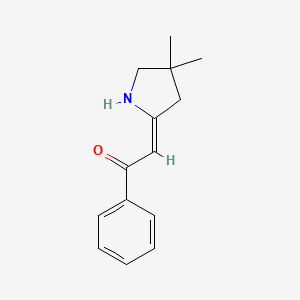
2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone is a versatile organic compound known for its unique structure and reactivity. It is often used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable phenylacetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, modulating biochemical pathways. The compound’s structure allows it to bind to active sites of proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
- 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione
- 4-{3-[(2Z)-4,4-dimethylpyrrolidin-2-ylidene]-2-oxopropoxy}benzoic acid
Uniqueness
Compared to similar compounds, 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone stands out due to its unique reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in organic synthesis .
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
(2Z)-2-(4,4-dimethylpyrrolidin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C14H17NO/c1-14(2)9-12(15-10-14)8-13(16)11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3/b12-8- |
InChIキー |
OONGZFFOLXGBLR-WQLSENKSSA-N |
異性体SMILES |
CC1(C/C(=C/C(=O)C2=CC=CC=C2)/NC1)C |
正規SMILES |
CC1(CC(=CC(=O)C2=CC=CC=C2)NC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


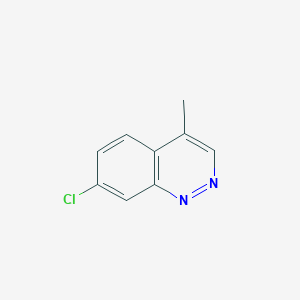
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)
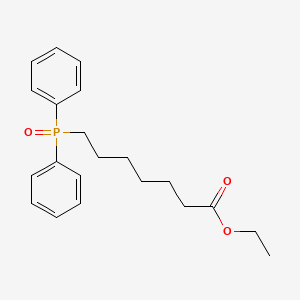
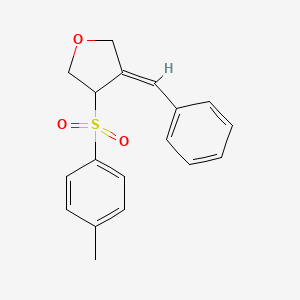
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
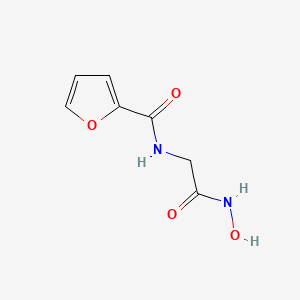
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)

